molecular formula C17H17ClN2O3 B3912327 (1Z)-2-(4-chlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide CAS No. 6088-36-4

(1Z)-2-(4-chlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide

Cat. No.: B3912327
CAS No.: 6088-36-4
M. Wt: 332.8 g/mol
InChI Key: XJBFXZHSQFDVTP-UHFFFAOYSA-N
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Description

(1Z)-2-(4-chlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide is an organic compound characterized by its complex structure, which includes a chlorophenyl group and a methylphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4-chlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of a 4-chlorophenyl derivative through a halogenation reaction.

    Acylation Reaction: The chlorophenyl intermediate undergoes an acylation reaction with 3-methylphenoxyacetic acid to form the corresponding ester.

    Imidamide Formation: The ester is then converted into the ethanimidamide derivative through a reaction with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(4-chlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-(4-chlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules and potential therapeutic effects.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets.

Industry

Industrially, (1Z)-2-(4-chlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide may be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism by which (1Z)-2-(4-chlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one: This compound shares the chlorophenyl group but differs in its overall structure and reactivity.

    (1Z)-2-(4-chlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide: Similar in structure but may have different substituents or functional groups.

Uniqueness

The uniqueness of (1Z)-2-(4-chlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-12-3-2-4-15(9-12)22-11-17(21)23-20-16(19)10-13-5-7-14(18)8-6-13/h2-9H,10-11H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBFXZHSQFDVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417471
Record name STK065474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6088-36-4
Record name STK065474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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